2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

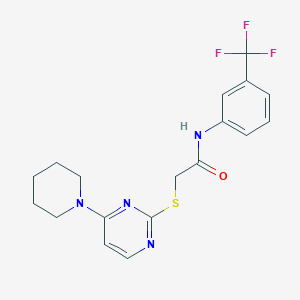

The compound 2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a pyrimidine-based acetamide derivative featuring a piperidine substituent at the 4-position of the pyrimidine ring and a 3-(trifluoromethyl)phenyl group on the acetamide nitrogen. This structure combines a heterocyclic core with electron-withdrawing (trifluoromethyl) and lipophilic (piperidine) moieties, which are common in medicinal chemistry for optimizing pharmacokinetic properties.

Properties

IUPAC Name |

2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4OS/c19-18(20,21)13-5-4-6-14(11-13)23-16(26)12-27-17-22-8-7-15(24-17)25-9-2-1-3-10-25/h4-8,11H,1-3,9-10,12H2,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOJWBVNAUWIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈F₃N₃S, with a molecular weight of approximately 373.43 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and a trifluoromethyl-substituted phenyl group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Anticancer Properties : Pyrimidine derivatives have been extensively studied for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.

- Antimicrobial Activity : Some thioacetamides have shown promise against bacterial strains, suggesting potential applications in treating infections.

While specific mechanisms for this compound remain largely unexplored, related compounds have demonstrated interactions with protein kinases, particularly cyclin-dependent kinases (CDKs). These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

- Formation of the Pyrimidine-Thio Linkage : This step involves coupling a piperidine derivative with a pyrimidine-thio precursor.

- Acetamide Formation : The final product is obtained by acylation with an appropriate acyl chloride.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds:

- Pyrimidine-Thio Derivatives : A study published in Molecules found that certain pyrimidine-thio derivatives exhibited significant anticancer activity against various cancer cell lines, with IC50 values ranging from 0.5 to 10 µM .

- Inhibition of Protein Kinases : Research has shown that pyrimidine-based compounds can inhibit CDK4 and CDK6, leading to reduced cell proliferation in cancer models .

- Antimicrobial Studies : Another study demonstrated that thioacetamides possess antimicrobial properties against Gram-positive bacteria, indicating their potential as therapeutic agents .

Comparative Analysis

A comparative analysis of similar compounds provides insight into the potential efficacy of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-bromo-2-chlorophenyl)-2-thioacetamide | Brominated and chlorinated phenyl groups | Antimicrobial activity |

| N-(4-methylphenyl)-2-thioacetamide | Methyl substitution instead of halogens | Lower anticancer activity |

| N-(5-fluoropyrimidin-2-yl)-thioacetamide | Pyrimidine without piperidine | Anticancer properties |

This table highlights how modifications in substituents can influence biological activity, suggesting that the trifluoromethyl group in our compound may enhance its potency compared to simpler analogs.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit various biological activities:

- Anticancer Activity : Preliminary studies suggest that thioacetamide derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by targeting specific signaling pathways involved in tumor growth .

- Antimicrobial Properties : Thioacetamides have been explored for their antimicrobial effects. Research has demonstrated that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, including heat shock proteins that are crucial in cancer biology . This inhibition can disrupt cancer cell survival mechanisms.

Case Studies

Several case studies have documented the efficacy of thioacetamides in biological applications:

- In Vitro Studies : A study published in Molecules evaluated a series of pyrimidine-thio derivatives and found promising anticancer activity against human cancer cell lines . The mechanism involved apoptosis and disruption of cellular signaling pathways.

- Antimicrobial Testing : Research highlighted the antimicrobial potential of thioacetamides against resistant bacterial strains, demonstrating their viability as lead compounds for antibiotic development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Acetamide Analogs

Table 1: Key Structural Features of Pyrimidine Acetamides

Key Observations :

- The piperidine group in the target compound replaces polar substituents (e.g., hydroxyl in or methyl in ), likely improving membrane permeability.

- The trifluoromethyl group is retained in analogs like ’s compound and ’s derivatives (e.g., compound 30), suggesting its importance in target engagement or stability .

Thiazolo-Triazole and Heterocyclic Acetamides

Table 2: Thiazolo-Triazole Derivatives ()

| Compound ID | Thiazolo-Triazole Substituent | Acetamide Substituent | Yield (%) | Notes |

|---|---|---|---|---|

| 30 | 4-(Trifluoromethyl)phenyl | 4-(Pyrrolidin-1-yl)phenyl | 66 | CF3 group enhances lipophilicity |

| 31 | 4-(Trifluoromethyl)phenyl | 4-(Piperidin-1-yl)phenyl | 69 | Piperidine may improve metabolic stability |

| 32 | 4-(Trifluoromethyl)phenyl | 4-(4-Methylpiperazin-1-yl)phenyl | 64 | Polar piperazine moiety increases solubility |

Comparison with Target Compound :

Cyanopyridine and Oxadiazole Derivatives

- LBJ Series (): Cyanopyridine-based acetamides (e.g., LBJ-03, 45% yield) utilize thioether linkages similar to the target compound. The 4-fluorophenyl group in LBJ-03 contrasts with the target’s trifluoromethyl group, highlighting trade-offs between electronegativity and steric bulk .

- Oxadiazole Derivatives (): Compound 1 in features a 1,3,4-oxadiazole ring linked to a pyrimidine-thioacetamide.

Substituent Effects on Properties

- Trifluoromethyl Group : Present in the target compound and ’s derivatives, this group enhances lipophilicity and may improve blood-brain barrier penetration .

- Piperidine vs. Morpholine/Piperazine : Piperidine (target and compound 31) offers moderate basicity, whereas morpholine (compound 27, 78% yield) and piperazine (compound 32, 64% yield) introduce polarity, affecting solubility and clearance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing 2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide and its structural analogs?

- Methodology :

- Step 1 : Prepare the pyrimidine-thiol intermediate (e.g., 4-(piperidin-1-yl)pyrimidine-2-thiol) via nucleophilic substitution of 2-chloropyrimidine derivatives with piperidine under reflux in anhydrous ethanol (60–70°C, 6–8 hours) .

- Step 2 : Couple the thiol group with a chloroacetamide derivative (e.g., 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide) via a base-mediated thioetherification reaction. Use potassium carbonate (K₂CO₃) or triethylamine (TEA) in polar aprotic solvents like DMF or DMSO at 80–100°C for 12–24 hours .

- Purification : Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallize from ethanol/water mixtures.

Q. How is the compound structurally characterized using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR) :

- H NMR : Pyrimidine protons resonate at δ 8.3–8.5 ppm; the trifluoromethyl group on the phenyl ring shows a singlet near δ 1.5–2.0 ppm. Piperidine protons appear as multiplets at δ 1.4–1.8 ppm (CH₂) and δ 2.4–2.8 ppm (N-CH₂) .

- C NMR : The thiomethyl carbon (C-S) appears at δ 35–40 ppm, while the carbonyl (C=O) of the acetamide resonates at δ 165–170 ppm .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to evaluate inhibition of target enzymes (e.g., kinases, viral polymerases). For example, measure IC₅₀ values in 96-well plates with recombinant proteins and ATP/substrate analogs .

- Cell-Based Assays : Test cytotoxicity (MTT assay) and antiviral activity (plaque reduction assay) in mammalian cell lines (e.g., MDCK for influenza). Include positive controls (e.g., oseltamivir) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for this compound?

- Reaction Optimization :

- Solvent Selection : Replace DMF with DMSO to enhance solubility of aromatic intermediates, reducing side-product formation .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioetherification under milder conditions (50–60°C) .

Q. What strategies address contradictory data in biological activity studies?

- Experimental Replication : Use randomized block designs with split-split plots to account for variables like cell passage number, reagent batches, and operator bias .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies. Validate outliers via Grubbs’ test .

- Mechanistic Follow-Up : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding affinity when activity discrepancies arise .

Q. How can structure-activity relationship (SAR) studies guide structural modifications for enhanced efficacy?

- Core Modifications :

- Pyrimidine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance metabolic stability .

- Acetamide Moiety : Replace the trifluoromethylphenyl group with substituted benzyl groups (e.g., 4-fluorophenyl) to improve solubility without compromising potency .

Q. What methodologies assess metabolic stability in preclinical studies?

- Liver Microsome Assays : Incubate the compound (1–10 µM) with human or rat liver microsomes (37°C, NADPH regeneration system). Quantify parent compound depletion over 60 minutes using LC-MS/MS .

- CYP450 Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms via fluorogenic substrates. Calculate values to identify metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.